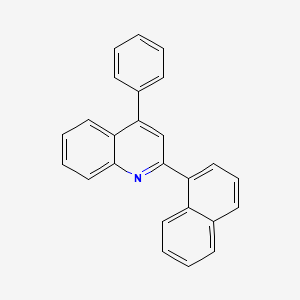![molecular formula C16H18ClNO2 B14197450 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 914930-98-6](/img/structure/B14197450.png)
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline: is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of isatin and cyclopentanone as starting materials . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts . These methods not only improve the yield and efficiency of the synthesis but also align with green chemistry principles by reducing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the chlorine or ethoxy groups, leading to different substituted quinolines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-diones, while substitution reactions can produce a variety of substituted quinolines with different functional groups .
Wissenschaftliche Forschungsanwendungen
9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
914930-98-6 |
|---|---|
Molekularformel |
C16H18ClNO2 |
Molekulargewicht |
291.77 g/mol |
IUPAC-Name |
9-chloro-6,7-diethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C16H18ClNO2/c1-3-19-14-8-11-13(9-15(14)20-4-2)18-12-7-5-6-10(12)16(11)17/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
VPOHLVRZTYMBJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)C(=C3CCCC3=N2)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
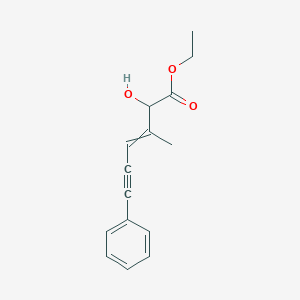
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
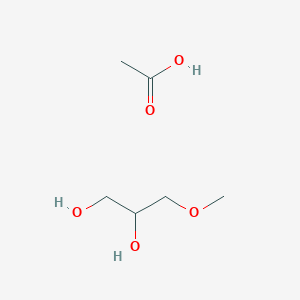
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

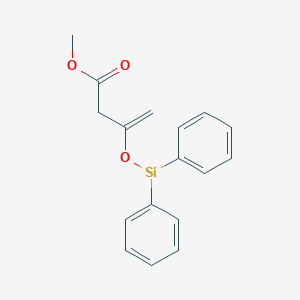
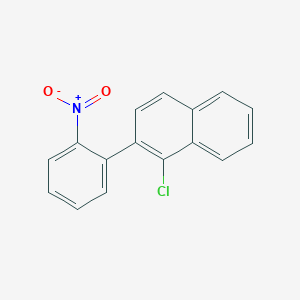
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
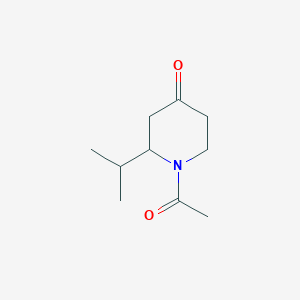
![Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-](/img/structure/B14197440.png)
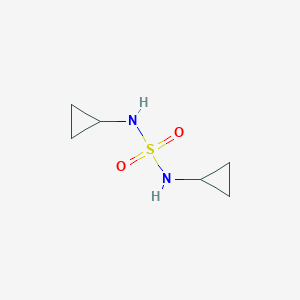
![N-(2-Phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197445.png)
